Buxozine C
Overview
Description
Buxozine C is a steroidal alkaloid first isolated from the plant Buxus sempervirens L. It is characterized by a tetrahydro-oxazine ring joined to the androstane skeleton at positions 16a and 17b
Preparation Methods
Synthetic Routes and Reaction Conditions
Buxozine C can be synthesized from cyclovirobuxine D through a series of chemical reactions. One efficient method involves the formation of a tetrahydro-oxazine ring using formaldehyde at room temperature . Another approach includes the use of catalytic hydrogenation with platinum oxide or palladized carbon to achieve reductive amination and ring cleavage .
Industrial Production Methods
The industrial production of this compound faces challenges due to the low content of the compound in natural sources and the difficulty in extraction and separation . advancements in synthetic methods have made it possible to produce this compound on a larger scale by optimizing reaction conditions and using efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Buxozine C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive amination is a key reaction for modifying this compound.
Substitution: Nucleophilic substitution reactions can be performed on the tetrahydro-oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladized carbon and platinum oxide are effective catalysts for reductive amination.
Substitution: Nucleophilic agents such as lithium aluminum hydride and bromozincioacetate are used for ring-opening reactions.
Major Products Formed
Cyclovirobuxine A: Formed through reductive amination and ring cleavage of this compound.
3-Aminopropanol Derivatives: Obtained through nucleophilic ring-opening reactions.
Scientific Research Applications
Buxozine C has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroidal alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential use in treating cardiovascular and cerebrovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Buxozine C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, leading to various biological responses. For example, it has been shown to interact with cardiovascular receptors, potentially influencing heart rate and blood pressure .
Comparison with Similar Compounds
Buxozine C is unique among steroidal alkaloids due to its tetrahydro-oxazine ring structure. Similar compounds include:
Cyclovirobuxine D: A precursor to this compound with similar biological activities.
Cyclovirobuxine A: A derivative of this compound with potential therapeutic applications.
Buxenine G: Another steroidal alkaloid with a different ring structure but similar pharmacological properties.
This compound stands out due to its specific structural features and the efficiency of its synthetic routes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,4R,5S,6S,10R,12S,13S,16R,18S,21R)-N,4,6,7,12,17,17-heptamethyl-9-oxa-7-azahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-18-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJBVLTEQHUQV-ZUDQDPCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)NC)C)C)OCN1C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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